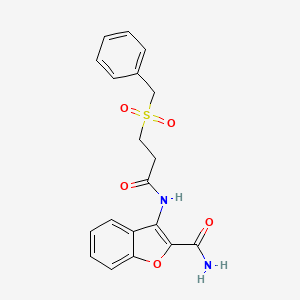

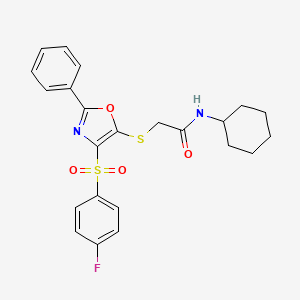

![molecular formula C21H18N4O2S B2542792 2-エトキシ-N-(2-メチル-4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ニコチンアミド CAS No. 896678-46-9](/img/structure/B2542792.png)

2-エトキシ-N-(2-メチル-4-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ニコチンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .科学的研究の応用

抗酸化活性

この化合物は、新規チアゾロ[4,5-b]ピリジンとして、高い抗酸化活性を示すことが報告されています 。抗酸化物質は、フリーラジカルと呼ばれる不安定な分子によって引き起こされる細胞の損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他のストレスに対する反応として、体が生成します。

抗菌活性

この化合物は、抗菌作用を持つことが確認されています 。抗菌物質は、細菌や真菌など、有害な微生物に対する防御を提供します。

除草活性

この化合物は、除草作用を持つことが判明しています 。除草剤は、雑草や不要な植物を制御するために、農業で広く使用されています。

抗炎症活性

この化合物は、抗炎症作用を持つことが報告されています 。抗炎症剤は、炎症や腫れを軽減するために、医学で頻繁に使用されます。

抗真菌活性

この化合物は、抗真菌活性を示すように開発されています 。抗真菌剤は、水虫、白癬、カンジダ症(鵞口瘡)、クリプトコッカス髄膜炎などの深刻な全身感染症など、真菌症の治療と予防に使用されます。

抗腫瘍活性

この化合物は、抗腫瘍作用を持つことが確認されています 。抗腫瘍剤は、腫瘍の増殖を抑制するために、がん治療に使用されます。

新薬の設計

チアゾロ[3,2-a]ピリミジン、特に2-置換体の誘導体は、抗がん剤を含む新薬の設計のための有望な骨格です 。 チアゾロ[3,2-a]ピリミジン部分は、新しい結合部位を導入することで容易に修飾することができ、これはリガンドと生物学的標的との相互作用を最適化するために非常に必要です .

作用機序

Target of Action

The primary target of the compound 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide is currently unknown. This compound is a thiazolopyridine derivative, a class of compounds known for their broad spectrum of pharmacological activities . .

Mode of Action

As a thiazolopyridine derivative, it may interact with its targets in a manner similar to other compounds in this class . .

Biochemical Pathways

Thiazolopyridine derivatives are known to possess a broad spectrum of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of pharmacological activities of thiazolopyridine derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

将来の方向性

The future directions of research involving similar compounds have been suggested. For instance, derivatives of thiazolo[3,2-a]pyridine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

生化学分析

Biochemical Properties

2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3K, inhibiting its activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

The inhibition of PI3K by 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide can have profound effects on various types of cells and cellular processes. By inhibiting PI3K, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can result in changes in gene expression and cellular metabolism, thereby influencing the overall function of the cell .

Temporal Effects in Laboratory Settings

The effects of 2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide over time in laboratory settings are yet to be fully elucidated. Given its potent inhibitory activity on PI3K, it is likely that this compound could have long-term effects on cellular function, potentially influencing cell growth, proliferation, and survival .

特性

IUPAC Name |

2-ethoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-16-9-8-14(12-13(16)2)20-25-17-7-5-11-23-21(17)28-20/h4-12H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLOBSQSEXJJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)

![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)

![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)

![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B2542718.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2542726.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)